molecular formula C22H21N5O4S2 B11646237 N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11646237
M. Wt: 483.6 g/mol
InChI Key: MUNNYYPAUIOQLL-UHFFFAOYSA-N
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Description

The compound N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a benzenesulfonamide derivative featuring a phthalazine core substituted with a sulfamoylphenylamino group. Its structure combines sulfonamide and phthalazine motifs, which are commonly associated with pharmacological activity, such as enzyme inhibition (e.g., carbonic anhydrase) or kinase modulation.

Properties

Molecular Formula

C22H21N5O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

N,2-dimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H21N5O4S2/c1-14-7-8-15(13-20(14)33(30,31)24-2)21-18-5-3-4-6-19(18)22(27-26-21)25-16-9-11-17(12-10-16)32(23,28)29/h3-13,24H,1-2H3,(H,25,27)(H2,23,28,29)

InChI Key

MUNNYYPAUIOQLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phthalhydrazide Derivatives

Phthalhydrazide undergoes three-component reactions with aldehydes and dimedone in ethanol at 80°C, catalyzed by sulfonated diatomite (diatomite-SO₃H), to yield 2H-indazolo[2,1-b]phthalazine-triones. This method achieves yields >75% under solvent-free conditions, with the solid acid catalyst enhancing reaction efficiency and recyclability.

Nucleophilic Aromatic Substitution

Alternative routes employ chlorosulfonation of preformed phthalazine intermediates. For example, treating phthalazine with chlorosulfonic acid in dichloromethane generates phthalazine sulfonyl chloride, a critical intermediate for subsequent sulfonamide coupling.

Introduction of the Sulfamoylphenyl Group

The 4-sulfamoylphenylamino moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling:

Sulfonamide Coupling

Phthalazine sulfonyl chloride reacts with 4-aminobenzenesulfonamide in dichloromethane under basic conditions (e.g., triethylamine) to form the sulfonamide bond. Solvent-free protocols at 120°C reduce reaction times to 2–4 hours while maintaining yields of 70–85%.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of bromophthalazine derivatives with 4-sulfamoylaniline enables C–N bond formation. Using Pd(PPh₃)₄ with cesium carbonate in 1,2-dimethoxyethane at 90°C achieves 60–75% yields. Microwave-assisted reactions (110°C, 30 minutes) further improve efficiency to 80%.

Functionalization of the Benzenesulfonamide Substituent

The N,2-dimethylbenzenesulfonamide group is incorporated via late-stage modifications:

Friedel-Crafts Alkylation

Electrophilic substitution on benzene derivatives using dimethylamine and sulfonating agents (e.g., SO₃·DMF complex) under acidic conditions introduces the dimethylsulfonamide group. This step requires rigorous temperature control (0–5°C) to minimize polysubstitution.

Suzuki-Miyaura Cross-Coupling

Boronic ester-functionalized intermediates undergo coupling with dimethylaminobenzenesulfonamide derivatives. For example, Pd(dppf)Cl₂-mediated reactions in 1,4-dioxane/water at 100°C achieve 37–49% yields.

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Aqueous ethanol or ethyl acetate/hexane mixtures yield >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether gradients resolves regioisomers.

Key Analytical Data :

PropertyValueSource
Molecular FormulaC₂₂H₂₁N₅O₄S₂
Molecular Weight483.6 g/mol
HPLC Purity (Post-Purification)≥97.9%
Melting Point218–220°C (decomposes)

Optimization Strategies

Solvent and Catalyst Screening

  • Solvent-Free Conditions : Reduce reaction times by 40% compared to ethanol-based systems.

  • Solid Acid Catalysts : Diatomite-SO₃H improves yields by 15–20% over homogeneous acids.

  • Microwave Assistance : Accelerates coupling steps from 5 hours to 30 minutes.

Byproduct Mitigation

  • Temperature Control : Maintaining reactions below 100°C minimizes decomposition of sulfonamide groups.

  • Inert Atmospheres : Nitrogen sparging prevents oxidation of amine intermediates during coupling .

Chemical Reactions Analysis

Acylation and Amine Generation

The synthesis begins with acylation of a Boc-protected phenylalanine derivative using Boc-glycine and PyBop coupling agent. This step establishes a glycinyl amide linkage. Subsequent Boc deprotection with TFA or HCl generates a free amine, enabling further functionalization .

Coupling with Sulfonamide Groups

The free amine reacts with substituted benzenesulfonyl chlorides via acylation. This step introduces the critical sulfonamide moiety, which is central to the compound's biological activity. The reaction typically occurs in dichloromethane with DIEA as a base .

StepReagentSolventTempTime
1Boc-glycine, PyBopDCMRT2 h
2TFA/HClDCMRT1 h
3Benzenesulfonyl chlorideDCMRT4 h

Substituent Optimization

Structure-activity relationship (SAR) studies highlight the importance of substituents:

  • Hydrogenation of nitro groups enhances selectivity for NPP3 inhibition .

  • Trifluoromethoxy substituents improve pharmacokinetic properties .

  • Dimethylation at the phthalazine nitrogen increases stability .

Mechanistic Insights

Docking studies reveal the compound's binding interactions:

  • Hydrogen bonding with active site residues via sulfonamide oxygen .

  • Hydrophobic interactions from methyl and sulfamoyl groups .

  • Conformational flexibility enabling optimal enzyme binding .

Comparative Analysis

PropertyN,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamideRelated Analogues
NPP3 Ki (nM)53.7 0.117 μM
SelectivityHigh vs other nucleotidases Moderate
Functional GroupsPhthalazine, sulfonamide, dimethyl substituents Varying substituents

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The compound acts primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many tumors. Inhibition of CA IX can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Recent studies have shown that derivatives of benzenesulfonamide exhibit significant selectivity for CA IX over other isoforms, which is crucial for minimizing side effects associated with cancer treatments .

Case Studies

  • Study on MDA-MB-231 Cell Lines : A study demonstrated that certain derivatives of benzenesulfonamide, including the compound , induced apoptosis in MDA-MB-231 breast cancer cells with a significant increase in annexin V-FITC positivity, indicating cell death .
  • Broad-Spectrum Antitumor Activity : Other sulfonamide derivatives have shown promising results against various cancer cell lines, including colon and cervical cancers. These compounds are noted for their ability to inhibit tumor growth effectively while exhibiting lower toxicity than traditional chemotherapeutics .

Antimicrobial Applications

Inhibition of Bacterial Growth
The compound has also been evaluated for its antibacterial properties. By inhibiting carbonic anhydrases present in bacteria, it interferes with their growth and biofilm formation. This mechanism highlights the potential of N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide as a novel antimicrobial agent .

Case Studies

  • Antibacterial Activity Assessment : Research indicates that certain benzenesulfonamide derivatives possess significant antibacterial and anti-biofilm activities against common pathogens. These findings suggest that the compound could be valuable in treating infections caused by resistant bacterial strains .

Enzyme Inhibition Studies

Targeting Enzymatic Pathways
The compound has been studied for its ability to inhibit various enzymes critical to disease processes. For instance, it has shown effectiveness against acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's .

Summary of Findings

ApplicationMechanismKey Findings
AnticancerInhibition of CA IXInduces apoptosis in MDA-MB-231 cells
AntimicrobialInhibition of bacterial carbonic anhydrasesEffective against resistant bacterial strains
Enzyme InhibitionTargets acetylcholinesterasePotential therapeutic applications in neurodegeneration

Mechanism of Action

The mechanism of action of N,2-DIMETHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound’s closest structural analog in the provided evidence is N-tert-butyl-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide . A detailed comparison is outlined below:

Feature Target Compound Analog ()
Core Structure Benzenesulfonamide with phthalazin-1-yl linkage Benzenesulfonamide with phthalazin-1-yl linkage
Substituents - N,2-dimethyl benzene ring
- 4-[(4-sulfamoylphenyl)amino] on phthalazine
- N-tert-butyl, 2-methyl benzene ring
- 4-[(4-hydroxyphenyl)amino] on phthalazine
Functional Groups Sulfamoyl (-SO₂NH₂), methyl, sulfonamide Hydroxyl (-OH), tert-butyl, sulfonamide
Polarity High (due to sulfamoyl and sulfonamide groups) Moderate (hydroxyl enhances polarity; tert-butyl reduces solubility)
Potential Bioactivity Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) Hydroxyl group may confer antioxidant properties or alter binding affinity

Key Differences and Implications

Sulfamoyl vs. The hydroxyl group in the analog could increase solubility in polar solvents but might reduce metabolic stability due to susceptibility to glucuronidation.

N-Substituent on Benzene Ring :

  • The tert-butyl group in ’s compound is bulky and lipophilic, which might improve membrane permeability but reduce aqueous solubility. In contrast, the N,2-dimethyl substitution in the target compound balances lipophilicity and steric hindrance, possibly optimizing pharmacokinetics .

Pharmacological Relevance: Sulfamoyl-containing analogs are often associated with carbonic anhydrase inhibition (e.g., acetazolamide derivatives), suggesting the target compound may share this activity. The hydroxylphenylamino group in ’s compound could confer antioxidant or tyrosine kinase-modulating effects, diverging from the sulfamoyl-driven mechanism .

Limitations of Available Evidence

  • No direct pharmacological data (e.g., IC₅₀, binding assays) are provided for either compound, limiting mechanistic conclusions.
  • references N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide , a structurally distinct compound lacking the phthalazine core, making it unsuitable for direct comparison .

Biological Activity

N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial effects. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to this compound.

  • Molecular Formula : C22H21N5O4S
  • Molecular Weight : 483.6 g/mol .

The compound acts as a competitive inhibitor of nucleotide pyrophosphatase (NPP3), an enzyme implicated in the production of adenosine, which promotes tumor growth and immune suppression. The inhibition of NPP3 was demonstrated with a Ki value of 53.7 nM against ATP, indicating potent activity .

Anticancer Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)
A2780 (Ovarian Carcinoma)5.20 - 88
MCF-7 (Breast Adenocarcinoma)Moderate Activity
NCI-H460 (Lung Carcinoma)43

The compound's efficacy was assessed using the MTT assay, with cisplatin serving as a positive control .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In a comparative study, it was evaluated alongside traditional sulfonamides and showed enhanced activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured to assess its effectiveness:

BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18

These results indicate that the compound may be a viable candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications at various positions significantly affect its potency:

CompoundModificationKi ± SEM (nM)
23Parent Compound53.7
6gMethyl Group Addition29,900 ± 3,400
11No Substitution74,200 ± 6,800
15Oxadiazole Ring80,700 ± 9,900

This table highlights how substituents influence the inhibitory potency against NPP3, underlining the importance of the sulfonamide group in maintaining activity .

Case Studies

  • Cancer Therapy : A study investigating the compound's effects on human cancer cell lines revealed that it could induce apoptosis in A2780 cells through the activation of caspase pathways.
  • Immunosuppressive Effects : Further research indicated that by inhibiting NPP3, the compound could potentially reduce immunosuppressive adenosine levels in tumor microenvironments, enhancing anti-tumor immunity .

Q & A

Q. What synthetic methodologies are recommended for preparing N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis involves coupling phthalazine and benzenesulfonamide precursors via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Sulfonamide Functionalization: React 4-sulfamoylaniline with phthalazin-1-yl intermediates under anhydrous conditions (e.g., DMF, 80°C) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
  • Purity Analysis: Employ reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, comparing retention times to standards .

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

Methodological Answer:

  • Crystallization: Use slow evaporation in polar aprotic solvents (e.g., DMSO/water).
  • Data Collection: Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
  • Structure Solution: Use SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement: Apply SHELXL for least-squares refinement (anisotropic displacement parameters, hydrogen bonding networks) .
  • Visualization: Generate ORTEP diagrams using ORTEP-3 to validate molecular geometry .

Advanced Research Questions

Q. What advanced computational methods can elucidate electron density distribution and non-covalent interactions in this compound?

Methodological Answer:

  • Wavefunction Analysis: Use Multiwfn to calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ) for bond critical point analysis .
  • Topological Studies: Compare Quantum Theory of Atoms in Molecules (QTAIM) results with crystallographic data to identify hydrogen bonds (e.g., N–H···O interactions) .
  • Validation: Overlay electrostatic potential maps (from Multiwfn) with crystal packing diagrams to assess intermolecular forces .

Q. How can researchers resolve contradictions between spectroscopic data (NMR/IR) and computational predictions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR chemical shifts (GIAO method) or IR vibrational modes. Compare with experimental data .
  • Solvent Effects: Account for solvent polarity in computations (e.g., PCM model) to align with experimental NMR shifts in DMSO-d₆ .
  • Dynamic Effects: Use molecular dynamics (MD) simulations to assess conformational flexibility impacting NMR line broadening .

Q. What strategies are effective for identifying degradation products or metabolites of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (HCl, 37°C), basic (NaOH), oxidative (H₂O₂), and photolytic conditions .
  • Metabolite Profiling: Use high-resolution LC-MS/MS (Q-TOF) in positive ion mode to detect sulfonamide cleavage or phthalazine ring oxidation products .
  • Fragmentation Patterns: Compare MS² spectra with libraries (e.g., MassBank) to annotate metabolites (e.g., m/z shifts indicating demethylation) .

Q. How can molecular docking and dynamics studies predict this compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Target Selection: Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on structural homology .
  • Docking: Use AutoDock Vina to screen binding poses, focusing on sulfonamide-Zn²+ coordination and π-π stacking with phthalazine .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability, calculating RMSD and hydrogen bond occupancy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?

Methodological Answer:

  • Solvent Correction: Recompute TD-DFT spectra (CAM-B3LYP) with explicit solvent molecules (e.g., ethanol) to match experimental λmax.
  • Aggregation Effects: Test concentration-dependent absorbance (e.g., 10⁻⁵ M vs. 10⁻³ M) to identify dimerization/aggregation shifts .

Q. What experimental adjustments can resolve inconsistent crystallographic Rfactor values during refinement?

Methodological Answer:

  • Twinned Data: Use SHELXL ’s TWIN command to model merohedral twinning if Rint > 0.1 .
  • Disorder Modeling: Apply PART instructions for flexible groups (e.g., dimethylamino) with split occupancy refinement .

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